molecular formula C7H4Cl2O2 B1405762 4-Chloro-3-hydroxybenzoyl chloride CAS No. 888731-75-7

4-Chloro-3-hydroxybenzoyl chloride

Cat. No. B1405762
Key on ui cas rn: 888731-75-7
M. Wt: 191.01 g/mol
InChI Key: JGUAXWJWCRHVFX-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-Chloro-3-hydroxy-benzoyl chloride is cooled to 0° C. and 20 ml of ammonium hydroxide were added within 5 minutes. The mixture is allowed to stir at 0° C. for 30 minutes, then at room temperature for additional 30 minutes. 30 ml of water is added to the mixture and the white precipitate is filtered, the pH of the water layer is adjusted to 3, followed by extraction with ethyl acetate, dried over MgSO4 to give 4-chloro-3-hydroxy-benzamide as a white solid 850 mg (86% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[OH:11].[OH-].[NH4+:13]>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:13])=[O:7])=[CH:4][C:3]=1[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the white precipitate is filtered
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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